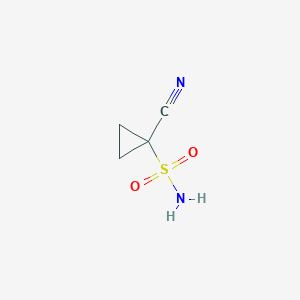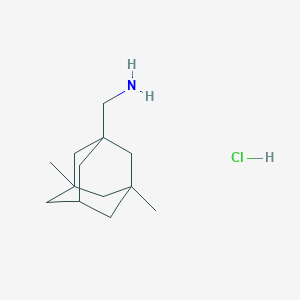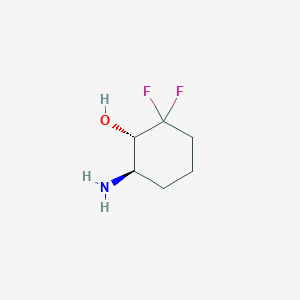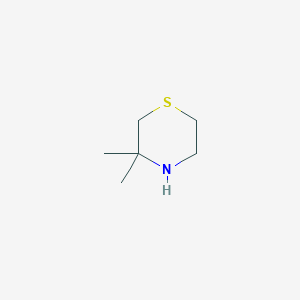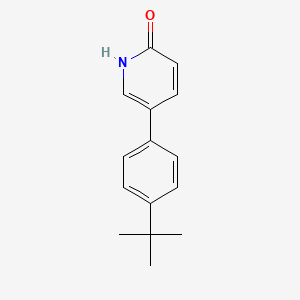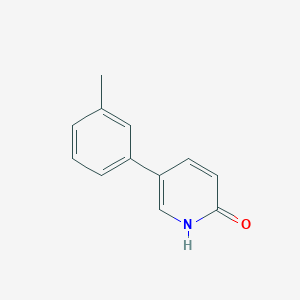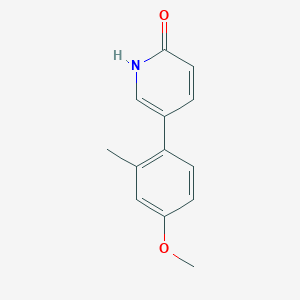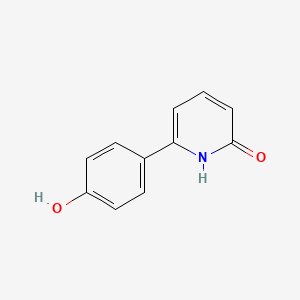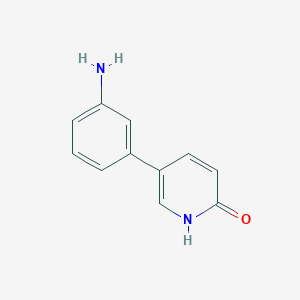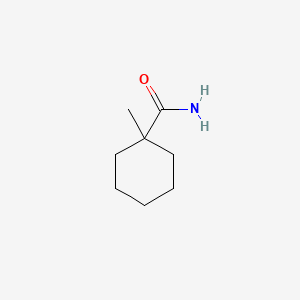
1-Methylcyclohexanecarboxamide
Übersicht
Beschreibung
1-Methylcyclohexanecarboxamide is an organic compound with the molecular formula C8H15NO. It is a derivative of cyclohexane, where a carboxamide group is attached to a methyl-substituted cyclohexane ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
1-Methylcyclohexanecarboxamide can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexanecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia to yield this compound . The reaction conditions typically involve refluxing the acid with thionyl chloride, followed by the addition of ammonia in a suitable solvent like tetrahydrofuran.
Analyse Chemischer Reaktionen
1-Methylcyclohexanecarboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-methylcyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
1-Methylcyclohexanecarboxamide can be compared with other similar compounds, such as cyclohexanecarboxamide and 1-methylcyclohexane. These compounds share structural similarities but differ in their functional groups and chemical properties. The presence of the methyl group in this compound imparts unique chemical reactivity and biological activity compared to its analogs .
Conclusion
This compound is a versatile compound with significant applications in various scientific fields. Its unique chemical structure and reactivity make it a valuable compound for research and industrial purposes.
Eigenschaften
IUPAC Name |
1-methylcyclohexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(7(9)10)5-3-2-4-6-8/h2-6H2,1H3,(H2,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDLOOQFSFHLRKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50149978 | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1123-24-6 | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001123246 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanecarboxamide, 1-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50149978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 1-Methylcyclohexanecarboxamide in agriculture?
A1: this compound serves as a key building block in the synthesis of fenhexamid, a fungicide commonly used to combat fungal diseases in various fruits, such as caneberry, blueberry, and pomegranate [].
Q2: Has the effectiveness of fenhexamid, which incorporates this compound, been challenged by resistant fungal strains?
A2: Yes, the emergence of fungal strains resistant to conventional fungicides, including those containing this compound derivatives, has been observed []. This highlights the need for ongoing research to develop novel fungicidal agents or strategies to overcome resistance mechanisms.
Q3: How does the presence of wine lees in vineyard soil affect the behavior of fenhexamid, a fungicide containing this compound?
A3: Research suggests that the impact of wine lees on fenhexamid adsorption in vineyard soil depends on the specific type of lees []. While centrifuged solid lees, primarily composed of yeast remnants, increase fenhexamid adsorption, the addition of whole wine lees actually reduces its adsorption. This difference might be attributed to the soluble organic matter in whole wine lees, which could enhance fenhexamid solubility and mobility within the soil.
Q4: Are there any known photodegradation products of fenhexamid, and if so, what is their impact on the fermentation process?
A4: Yes, fenhexamid degrades upon exposure to UV light or sunlight, producing 7-chloro-6-hydroxy-2-(1-methylcyclohexyl)-1,3-benzoxazole (CHB) as a primary photoproduct []. Studies on Saccharomyces cerevisiae, a yeast vital for alcoholic fermentation, demonstrate that CHB doesn't significantly hinder alcohol production. A portion of CHB is adsorbed onto yeast cell walls, while the remainder degrades during fermentation.
Q5: What analytical techniques are commonly employed to determine fenhexamid residues in food products?
A5: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely used to quantify fenhexamid residues in various fruits, such as caneberry, blueberry, and pomegranate []. This method offers high sensitivity and selectivity, making it suitable for detecting trace amounts of pesticides in complex food matrices.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(chloromethyl)-[1,3]thiazolo[5,4-b]pyridine](/img/structure/B3045627.png)
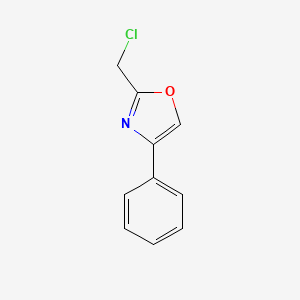
dimethyl-](/img/structure/B3045630.png)
